2-Chloro-3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)pyridine
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Overview
Description
2-Chloro-3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position, a pyrazolyl group at the third position, and a cyclohexylmethyl substituent on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Cyclohexylmethyl Substitution: The pyrazole derivative is then alkylated with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring through a cyclization reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Amines, thiols, and other substituted derivatives.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
2-Chloro-3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a ligand in coordination chemistry and is studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: An organohalide with similar structural features but different reactivity and applications.
Trifluoromethylpyridines: These compounds have similar pyridine cores but differ in their substituents, leading to distinct chemical properties and uses.
Uniqueness
2-Chloro-3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro group, pyrazole ring, and cyclohexylmethyl substituent makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-3-[1-(cyclohexylmethyl)pyrazol-4-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c16-15-14(7-4-8-17-15)13-9-18-19(11-13)10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDHWOKWDWSQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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